molecular formula C8H12N2 B15179854 Hydrazine, ((1S)-1-phenylethyl)- CAS No. 24292-42-0

Hydrazine, ((1S)-1-phenylethyl)-

Cat. No.: B15179854
CAS No.: 24292-42-0
M. Wt: 136.19 g/mol
InChI Key: HHRZAEJMHSGZNP-ZETCQYMHSA-N
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Description

Hydrazine, ((1S)-1-phenylethyl)-, is a chiral hydrazine derivative featuring a phenylethyl group attached to the hydrazine backbone. Its stereochemical configuration ((1S)-) renders it valuable in asymmetric synthesis, particularly as a precursor for chiral ligands. The compound is synthesized via sodium-metal reduction of nitrosamine derived from (R)-bis((R)-1-phenylethyl)amine, yielding 1,1-bis((R)-1-phenylethyl)hydrazine as the primary product (84% yield) alongside minor byproducts . This compound has been utilized in the preparation of acyclic bis-hydrazone ligands for enantioselective cross-coupling reactions, demonstrating its role in facilitating stereochemical control in organic transformations .

Properties

CAS No.

24292-42-0

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

[(1S)-1-phenylethyl]hydrazine

InChI

InChI=1S/C8H12N2/c1-7(10-9)8-5-3-2-4-6-8/h2-7,10H,9H2,1H3/t7-/m0/s1

InChI Key

HHRZAEJMHSGZNP-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NN

Canonical SMILES

CC(C1=CC=CC=C1)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydrazine, ((1S)-1-phenylethyl)- typically involves the reaction of appropriate hydrazides with aldehydes or ketones. One common method is the reduction of hydrazones, phenylhydrazones, azines, and tosylhydrazones using magnesium in methanol at ambient temperature . This method is favored due to its simplicity and high yield.

Industrial Production Methods

Industrial production of hydrazine and its derivatives often involves the oxidative coupling of imines, such as benzophenone imine, with molecular oxygen. This process is catalyzed by materials like Cu/CuOx/carbon derived from metal-organic frameworks under mild conditions . This method is considered environmentally friendly and economically efficient compared to traditional methods.

Chemical Reactions Analysis

Types of Reactions

Hydrazine, ((1S)-1-phenylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, molecular oxygen.

    Reducing Agents: Magnesium in methanol, sodium borohydride.

    Reaction Conditions: Ambient temperature, mild conditions for oxidative coupling.

Major Products Formed

    Hydrazones: Formed by the reaction with aldehydes and ketones.

    Nitrogen Gas and Water: Formed during oxidation reactions.

Mechanism of Action

The mechanism of action of hydrazine, ((1S)-1-phenylethyl)- involves its interaction with molecular targets and pathways. It acts as a reducing agent, donating electrons to various substrates. In biological systems, it can interact with cellular components, leading to its antimicrobial and cytotoxic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Stereochemistry

The structural uniqueness of Hydrazine, ((1S)-1-phenylethyl)-, lies in its chiral phenylethyl substituent. Comparisons with analogous compounds highlight critical differences:

  • Phenelzine Hydrogen Sulphate ((2-phenylethyl)hydrazine sulfate): Contains a 2-phenylethyl group instead of 1-phenylethyl, altering steric and electronic properties. This compound is a monoamine oxidase inhibitor (MAOI) used clinically for depression, contrasting with the catalytic applications of ((1S)-1-phenylethyl)hydrazine .
  • 1-Methyl-1-phenyl-hydrazine sulfate : Features a methyl group on the hydrazine nitrogen, reducing steric hindrance compared to the bulky phenylethyl substituent. This structural difference impacts reactivity in alkylation and condensation reactions .
  • Hydrazine, (2-ethylphenyl)-, hydrochloride : Substitutes the phenylethyl group with an ethylphenyl moiety, modifying solubility and lipophilicity. Such derivatives are often intermediates in agrochemical synthesis .

Research Findings and Divergent Properties

Enantioselective Catalysis

((1S)-1-phenylethyl)hydrazine-derived ligands exhibit superior enantioselectivity (>90% ee) in cross-coupling reactions compared to non-chiral analogs like phenylhydrazine. The bulky phenylethyl group prevents undesired racemization, a limitation observed in smaller substituents (e.g., methyl) .

Toxicity Profiles

While many hydrazines (e.g., hydrazine hydrate, phenylhydrazine) are carcinogenic, ((1S)-1-phenylethyl)hydrazine’s toxicity data remain understudied.

Stability in Reactions

The "push-pull" stabilization observed in N-aryl-N-alkoxyaminyls (derived from hydrazines) is less pronounced in ((1S)-1-phenylethyl)hydrazine due to steric constraints, affecting its redox behavior compared to planar aromatic hydrazines .

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